molecular formula C23H24S2Si B14719462 (2-Methyl-1,3-dithian-2-yl)(triphenyl)silane CAS No. 13433-56-2

(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane

Cat. No.: B14719462
CAS No.: 13433-56-2
M. Wt: 392.7 g/mol
InChI Key: CDIRKQFKWDGTDR-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane is a chemical compound with the molecular formula C23H24S2Si It is known for its unique structure, which includes a dithiane ring and a triphenylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-dithian-2-yl)(triphenyl)silane typically involves the reaction of 2-methyl-1,3-dithiane with triphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding silane.

    Substitution: The triphenylsilane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding silane.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-dithian-2-yl)(triphenyl)silane involves its reactivity with various chemical species. The dithiane ring can act as a nucleophile, while the triphenylsilane group can participate in electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dithian-2-yl(trimethyl)silane
  • 2-Trimethylsilyl-1,3-dithiane

Uniqueness

(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane is unique due to the presence of the triphenylsilane group, which imparts distinct reactivity and properties compared to similar compounds with trimethylsilane groups. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

13433-56-2

Molecular Formula

C23H24S2Si

Molecular Weight

392.7 g/mol

IUPAC Name

(2-methyl-1,3-dithian-2-yl)-triphenylsilane

InChI

InChI=1S/C23H24S2Si/c1-23(24-18-11-19-25-23)26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22/h2-10,12-17H,11,18-19H2,1H3

InChI Key

CDIRKQFKWDGTDR-UHFFFAOYSA-N

Canonical SMILES

CC1(SCCCS1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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